3-Hydroxyazetidine-3-carboxylic acid

Overview

Description

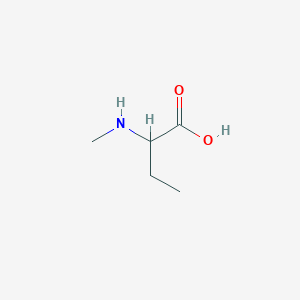

3-Hydroxyazetidine-3-carboxylic acid is a chemical compound with the CAS Number: 70807-37-3 and a molecular weight of 117.1 . It is a white solid at room temperature .

Synthesis Analysis

The synthesis of this compound involves a photo-flow Norrish–Yang cyclisation . This process delivers 3-hydroxyazetidines in good yields and is highly reproducible . The short residence times of the flow process enable easy scaling of the transformation, allowing access to these valuable chemical entities at synthetically useful multi-gram scales .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C4H7NO3 . The Inchi Code for this compound is 1S/C4H7NO3/c6-3(7)4(8)1-5-2-4/h5,8H,1-2H2,(H,6,7) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include an excited state intermolecular cyclisation of a simple acyclic 2-amino ketone precursor . This is followed by photochemical excitation involving an!π* transition, leading to a new diradical intermediate which can combine to form the cyclic product .Physical And Chemical Properties Analysis

This compound is a white solid at room temperature .Scientific Research Applications

Synthesis and Medicinal Chemistry

- Formation and Stability : The chemical synthesis of unprotected 3-hydroxyazetidine carboxylic acids from D-glucose, and their stability at acidic and neutral pH, make them valuable as non-proteinogenic amino acid components in peptides. These are crucial for medicinal chemists designing peptide isosteres (Glawar et al., 2013).

- Inhibitory Properties : An N-methylazetidine amide derivative of 3-hydroxyazetidine carboxylic acid exhibits specific inhibition of β-hexosaminidases at the micromolar level (Glawar et al., 2013).

Peptide Scaffolding and Bioactivity

- Peptide Incorporation : 3-Hydroxyazetidine carboxylic acids, due to their structural properties, are used in the synthesis of peptides. These peptides have potential applications in therapeutic treatments and research (Liu et al., 2015).

- Cancer Cell Inhibition : Specific peptides containing 3-hydroxyazetidine carboxylic acid derivatives have shown efficacy in inhibiting the growth of pancreatic cancer cells (Liu et al., 2015).

Synthetic Methodologies and Applications

- Synthetic Utility : The synthesis of protected 3-haloazetidines demonstrates the utility of 3-hydroxyazetidine carboxylic acids in creating valuable building blocks in medicinal chemistry. These derivatives are essential for the preparation of high-value azetidine-3-carboxylic acid derivatives (Ji et al., 2018).

- Model Peptide Analysis : N-substituted 3-aminoazetidine-3-carboxylic acids are synthesized and incorporated into model peptides. Their conformational features have been studied, revealing their potential as turn inducers and for designing foldamers with predictable 3D structures (Žukauskaitė et al., 2014).

Safety and Hazards

Future Directions

Azetidines, including 3-Hydroxyazetidine-3-carboxylic acid, represent an important heterocyclic class comprising valuable chemical and biological features . They have been utilized widely as chemical analogues to several naturally occurring compounds and are present in several pharmaceuticals . Future research may focus on accessing azetidines as building blocks through simple photochemical reactions .

Mechanism of Action

Target of Action

It is known that azetidines, the class of compounds to which 3-hydroxyazetidine-3-carboxylic acid belongs, are often used in medicinal chemistry due to their potential as amino acid surrogates . This suggests that they may interact with a variety of biological targets, potentially including enzymes, receptors, and other proteins.

properties

IUPAC Name |

3-hydroxyazetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c6-3(7)4(8)1-5-2-4/h5,8H,1-2H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFLYEKKMHZALH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.